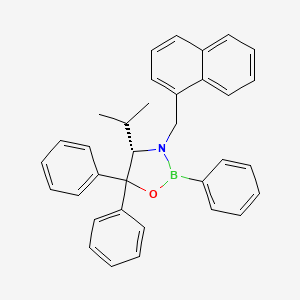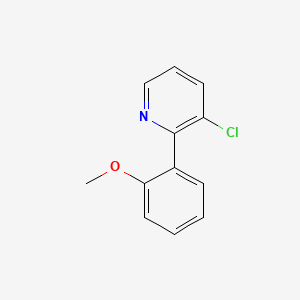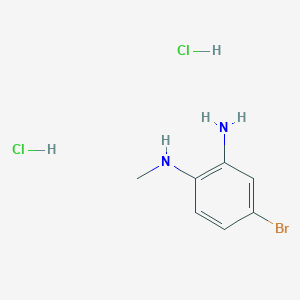
4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride is a unique chemical compound with the molecular formula C7H11BrCl2N2 . It has a molecular weight of 273.99 . The compound is available in solid form . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrC1=CC=C (NC)C (N)=C1.Cl.Cl . The InChI representation is 1S/C7H9BrN2.2ClH/c1-10-7-3-2-5 (8)4-6 (7)9;;/h2-4,10H,9H2,1H3;2*1H . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 273.99 .Aplicaciones Científicas De Investigación
Synthesis of Fluorobromobiphenyls
This compound serves as a key intermediate in the synthesis of various brominated organic compounds, including 2-Fluoro-4-bromobiphenyl, which is crucial for the manufacture of non-steroidal anti-inflammatory and analgesic materials. A practical synthesis method involves the diazotization of related anilines, highlighting its role in facilitating large-scale production of medically relevant compounds (Qiu et al., 2009).
Environmental and Health Impact Studies
The compound is also studied in the context of environmental and health impact assessments of related chemicals. For example, studies on alkyl diamines, which share structural similarities with 4-Bromo-N1-methyl-benzene-1,2-diamine, focus on their acute toxicity and potential as skin and respiratory irritants. Such research underscores the importance of understanding the toxicological profiles of related chemical compounds (Kennedy, 2007).
Heterocyclic Compound Synthesis
Research into the synthesis and applications of heterocyclic compounds like 1,4-dihydropyridines, which are significant in drug development and synthetic organic chemistry, highlights the role of related chemical structures in facilitating the creation of biologically active molecules. This underscores the compound's relevance to pharmaceutical chemistry and drug discovery processes (Sohal, 2021).
Supramolecular Chemistry
The study of benzene-1,3,5-tricarboxamides (BTAs) for their self-assembly and potential applications in nanotechnology, polymer processing, and biomedical applications indicates the broad utility of structurally related compounds in designing materials with advanced functionalities. This research highlights the versatility of such compounds in contributing to the development of new materials and technologies (Cantekin et al., 2012).
Flame Retardants and Environmental Monitoring
Investigations into novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, reflect the environmental relevance of brominated compounds. Such studies are crucial for understanding the environmental fate, potential risks, and the need for monitoring and regulation of these substances (Zuiderveen et al., 2020).
Propiedades
IUPAC Name |
4-bromo-1-N-methylbenzene-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-10-7-3-2-5(8)4-6(7)9;;/h2-4,10H,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUKBBYQWZWAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(t-Butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6309273.png)
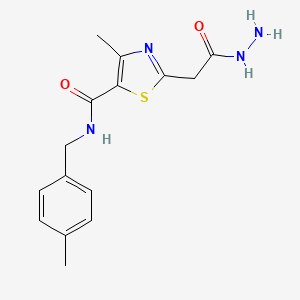
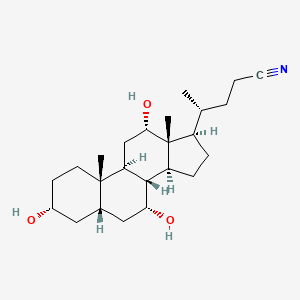
amino}propanoic acid](/img/structure/B6309299.png)
![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-{[4-(2-methoxyphenyl)-4h-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B6309310.png)
![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B6309312.png)
![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)
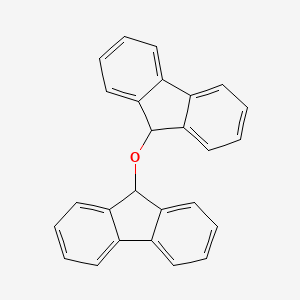
![2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)
![7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B6309336.png)

